molecular formula C7H13ClN2O B2893523 5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride CAS No. 2411287-46-0

5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride

Cat. No. B2893523
CAS RN: 2411287-46-0
M. Wt: 176.64
InChI Key: XZZNFFZEFRWMBN-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Methyl-4-(1-methylethyl)-1,2-oxazole hydrochloride and has a molecular formula of C7H14ClNOS.

Scientific Research Applications

Electrochemical Synthesis

A study demonstrates an efficient electrochemical synthesis technique that involves the formation of C-N bonds from acetylenic amines and CO2, leading to the creation of 5-methylene-1,3-oxazolidin-2-ones. This method highlights the potential for synthesizing oxazolidinone derivatives, potentially including those similar to the structure of interest, under mild conditions without the use of harmful chemicals (Feroci et al., 2005).

Antimicrobial and Anticancer Applications

Research into 1,2,4-triazole derivatives, a structurally related class of compounds, showcases their significant antimicrobial activities. This includes novel synthesis approaches that might be applicable for generating derivatives of "5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride" with potential antimicrobial properties (Bektaş et al., 2007). Additionally, the synthesis and evaluation of 1,2,4-triazolin-3-one derivatives have been explored for their in vitro anticancer activities, indicating a potential area for the application of "5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride" in cancer research (Kattimani et al., 2013).

Halogen Bonding in Medicinal Chemistry

A study on the halogen bonding interactions of a ligand with the pyruvate dehydrogenase complex offers insights into drug design and interaction mechanisms. This research could inform the design of drugs involving "5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride" and its potential interactions with biological targets (He et al., 2020).

Ionic Liquids in Synthesis

The use of ionic liquids for the synthesis of 5-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, amines, and carbon dioxide highlights a clean method that could be adapted for synthesizing "5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride" derivatives under environmentally benign conditions (Gu et al., 2005).

properties

IUPAC Name

5-(2-methylpropyl)-1,2-oxazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5(2)3-7-6(8)4-9-10-7;/h4-5H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTSZYFIBKKXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NO1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride

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